N-propyl-N'-(1,3-thiazol-2-yl)ethanediamide
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Overview
Description
N~1~-propyl-N~2~-(1,3-thiazol-2-yl)ethanediamide is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various medicinally relevant molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-propyl-N~2~-(1,3-thiazol-2-yl)ethanediamide typically involves the reaction of a thiazole derivative with an appropriate diamine. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for thiazole derivatives, including N1-propyl-N~2~-(1,3-thiazol-2-yl)ethanediamide, often involve large-scale synthesis using automated reactors. These methods ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N~1~-propyl-N~2~-(1,3-thiazol-2-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
N~1~-propyl-N~2~-(1,3-thiazol-2-yl)ethanediamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N1-propyl-N~2~-(1,3-thiazol-2-yl)ethanediamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of specific biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Tiazofurin: An anticancer agent featuring a thiazole ring
Uniqueness
N~1~-propyl-N~2~-(1,3-thiazol-2-yl)ethanediamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H11N3O2S |
---|---|
Molecular Weight |
213.26 g/mol |
IUPAC Name |
N-propyl-N'-(1,3-thiazol-2-yl)oxamide |
InChI |
InChI=1S/C8H11N3O2S/c1-2-3-9-6(12)7(13)11-8-10-4-5-14-8/h4-5H,2-3H2,1H3,(H,9,12)(H,10,11,13) |
InChI Key |
FUCQIMXOXFBRIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C(=O)NC1=NC=CS1 |
Origin of Product |
United States |
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